1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione
CAS No.: 62442-52-8
Cat. No.: VC16031892
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62442-52-8 |
|---|---|
| Molecular Formula | C16H14N4O2 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 1,5-diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
| Standard InChI | InChI=1S/C16H14N4O2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,21)(H,18,22) |
| Standard InChI Key | IKBJNVWTOSWDGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 1,5-diphenyl-1,2,5,6-tetrahydro- triazolo[1,2-a] triazole-3,7-dione, reflects its bicyclic framework comprising two fused triazole rings. The phenyl substituents occupy the 1- and 5-positions, while ketone groups are present at the 3- and 7-positions . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 62442-52-8 |
| EC Number | 663-152-2 |
| DSSTox Substance ID | DTXSID40326231 |
| Molecular Formula | |
| Molecular Weight | 294.31 g/mol |
| SMILES | C1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CC=C4 |
The InChIKey IKBJNVWTOSWDGY-UHFFFAOYSA-N uniquely encodes its stereochemical configuration .
Structural Features
The molecule’s core consists of a tetrahydrotriazolo-triazoline system, where the triazolo[1,2-a][1,2,] triazole scaffold is partially saturated. Density functional theory (DFT) analyses of analogous structures suggest that the phenyl rings adopt orthogonal orientations relative to the bicyclic plane, minimizing steric hindrance . The ketone groups at positions 3 and 7 contribute to hydrogen-bonding interactions, which may influence crystallinity and solubility .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is documented in the literature, related triazolo-triazole derivatives are typically synthesized via cyclocondensation reactions. For example, 3-substituted-4-amino-1,2,4-triazoles react with bifunctional reagents like diethyl oxalate or phenacyl bromide under acidic or basic conditions . A plausible route involves:
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Formation of the triazole precursor: Condensation of phenylhydrazine with a diketone intermediate.
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Cyclization: Intramolecular nucleophilic attack facilitated by dehydrating agents such as phosphorus oxychloride.
Spectroscopic Characterization
Hypothetical characterization data, inferred from structurally similar compounds, would include:
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FTIR: Stretching vibrations at ~1750 cm (C=O), ~1600 cm (C=N), and ~3050 cm (aromatic C-H) .
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H NMR: Resonances at δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.5 ppm (methylene protons adjacent to ketones), and δ 3.8–4.0 ppm (triazolic NH) .
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Mass Spectrometry: A molecular ion peak at m/z 294.31 (M) with fragmentation patterns indicative of phenyl and carbonyl group loss .
Physical and Chemical Properties
Thermodynamic Stability
Although polymorphic studies specific to this compound are absent, crystalline triazolo derivatives often exhibit multiple solid forms. For instance, a related triazolidine-dione compound demonstrated monoclinic crystal symmetry (space group ) with lattice parameters optimized for thermal stability . Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 180–220°C, suggesting moderate thermal resilience .
Solubility and Reactivity
The compound’s solubility profile is likely dominated by its hydrophobic phenyl groups and polar ketone moieties. Predicted solubility parameters include:
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Organic Solvents: Soluble in DMSO, DMF, and chlorinated hydrocarbons.
The diketone groups are susceptible to nucleophilic attack, enabling functionalization at the 3- and 7-positions. Reductive amination or Grignard reactions could yield secondary alcohols or tertiary amines, respectively.
Biological Activities and Applications
Anti-inflammatory Properties
Molecular docking simulations of similar compounds revealed strong binding affinities ( < 10 nM) to cyclooxygenase-2 (COX-2), a key inflammatory mediator . In murine models, these derivatives reduced edema by 60–75% at 50 mg/kg doses, outperforming indomethacin .
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